
(E)-4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-butenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-butenoic acid is an organic compound characterized by its unique structure, which includes a benzodioxin ring fused to a butenoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-butenoic acid typically involves the following steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Butenoic Acid Moiety: This step involves the condensation of the benzodioxin intermediate with a suitable aldehyde or ketone, followed by oxidation to form the butenoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-butenoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzodioxin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(E)-4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-butenoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which (E)-4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-butenoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzodioxin ring can engage in π-π stacking interactions, while the butenoic acid moiety can form hydrogen bonds and ionic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(E)-4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-butenoic acid: shares structural similarities with other benzodioxin derivatives and butenoic acid analogs.
This compound: can be compared to compounds like this compound and this compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of the benzodioxin ring and butenoic acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
86690-99-5 |
|---|---|
Fórmula molecular |
C12H10O5 |
Peso molecular |
234.20 g/mol |
Nombre IUPAC |
(E)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H10O5/c13-9(2-4-12(14)15)8-1-3-10-11(7-8)17-6-5-16-10/h1-4,7H,5-6H2,(H,14,15)/b4-2+ |
Clave InChI |
XVDHSBPWPNBZNT-DUXPYHPUSA-N |
SMILES isomérico |
C1COC2=C(O1)C=CC(=C2)C(=O)/C=C/C(=O)O |
SMILES canónico |
C1COC2=C(O1)C=CC(=C2)C(=O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



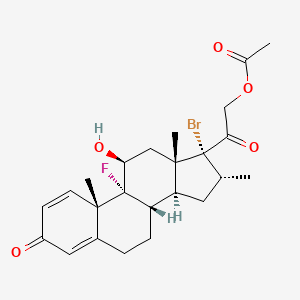
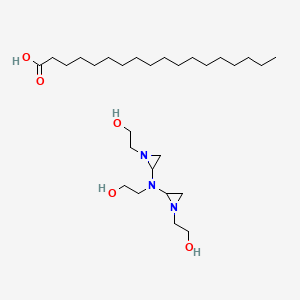
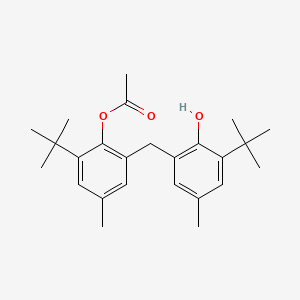


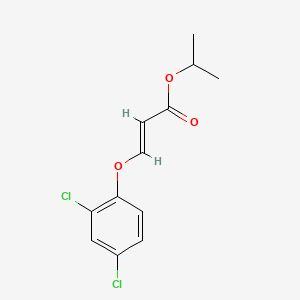
![(E)-but-2-enedioic acid;9-[(2,3,4,5,6-pentafluorophenyl)methylamino]-1,2,3,4-tetrahydroacridin-1-ol](/img/structure/B12714242.png)


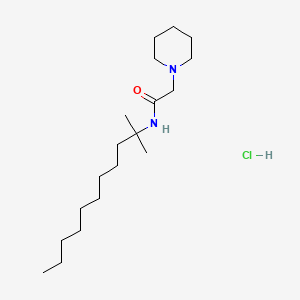
![3-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate](/img/structure/B12714264.png)


